Alanycarb
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAUQNJOSOMMHI-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(/C)\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058195 | |
| Record name | Alanycarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83130-01-2 | |
| Record name | Alanycarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83130-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanycarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083130012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanycarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-5,11-dithia-4,6,9-triazadodec-9-enoic acid, 6,10-dimethyl-7-oxo-4-(phenylmethyl)-, ethyl ester, (9Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANYCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767O73WB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Insecticidal Action
Molecular Target Identification and Characterization
Alanycarb belongs to the carbamate (B1207046) class of insecticides, which are derivatives of carbamic acid umn.edu. Its primary mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in target organisms rsc.orgherts.ac.uknih.govt3db.ca.
Acetylcholinesterase (AChE) Inhibition Dynamics
Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve impulse transmission and allowing muscles or organs to relax nih.govt3db.canih.gov. This compound, like other carbamates, inhibits AChE by forming an unstable complex through the carbamoylation of the enzyme's active site nih.govt3db.caebi.ac.uk. This process prevents AChE from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft nih.govt3db.canih.gov.
Reversibility of Cholinesterase Carbamoylation
A key characteristic of carbamate inhibition of cholinesterases, including that by this compound, is its reversibility nih.govt3db.caebi.ac.uk. Unlike organophosphates, which typically form stable, irreversible complexes with AChE, the carbamoylation of the enzyme's active site by carbamates is relatively brief ebi.ac.uk. The hydrolysis, or decarbamoylation, of the carbamoylated enzyme is a slow process, with half-lives ranging from minutes to over 30 days, making carbamates effective, albeit slowly reversible, AChE inhibitors nih.gov.
Impact on Neurotransmission Pathways in Target Organisms
The accumulation of acetylcholine due to AChE inhibition by this compound leads to continuous stimulation of nicotinic and muscarinic receptors in the insect nervous system nih.govt3db.canih.gov. This overstimulation results in a range of neurological effects, including continuous transmission of nerve impulses, muscle weakness, fatigue, muscle cramps, fasciculation, and eventually paralysis and death in target pests nih.govt3db.ca.
Biochemical Pathways Involved in Efficacy
This compound is classified as a pro-insecticide, meaning it requires metabolic activation within the target organism to exert its toxic effects rsc.org.
Role of Metabolic Activation (e.g., Cytochrome P450 Enzymes)
The metabolic activation of this compound primarily occurs in insects through the action of cytochrome P450 enzymes (CYPs) . These enzymes are crucial in the first stage of insecticide metabolism, catalyzing oxidation reactions mdpi.com. In the case of this compound, this enzymatic conversion is necessary for it to transform into its active metabolite . This pro-insecticide mechanism is believed to contribute to reduced mammalian toxicity compared to compounds that directly inhibit AChE without activation .
Formation of Active Metabolites (e.g., Methomyl (B1676398) Sulfoxide)
The primary metabolic pathway for this compound involves the initial cleavage of its N-S bond, yielding methomyl and ethyl N-benzyl-β-alaninate rsc.org. Methomyl itself is a potent acetylcholinesterase inhibitor rsc.orgnih.gov. Further metabolism of methomyl can lead to the formation of S-methyl-N-hydroxythioacetimidate and ultimately to acetonitrile (B52724), acetic acid, and carbon dioxide rsc.org. While methomyl is the direct active substance formed from this compound, some sources indicate that methomyl sulfoxide (B87167) is the active AChE inhibitor formed via cytochrome P450 enzymes in insects, particularly in comparison to other carbamates like thiodicarb (B1682804) which converts to methomyl sulfone .
Comparative Studies of Cholinesterase Inhibition Across Species
The efficacy and safety profile of an insecticide are often influenced by its selective action, distinguishing between target pests and non-target organisms.
Selectivity of Enzyme Inhibition in Target vs. Non-target Organisms
The pro-insecticide nature of this compound plays a crucial role in its selective toxicity. Its requirement for metabolic activation to methomyl sulfoxide in insects contributes to reduced toxicity in mammals nih.gov. This differential metabolism across species is a key mechanism for selectivity, as non-target organisms may not metabolize this compound into its active form as efficiently as insects do nih.gov.
While specific IC50 values for this compound's inhibition of AChE across a wide range of target insect species versus diverse non-target mammalian or avian species are not extensively detailed in readily available public literature, observed toxicity profiles provide indirect evidence of its selectivity. This compound exhibits moderate mammalian toxicity and is considered relatively non-toxic to birds herts.ac.uk. However, it is highly toxic to honeybees and moderately toxic to fish and aquatic invertebrates herts.ac.uk. This differential toxicity suggests varying sensitivities and metabolic capacities across different biological systems.
The differences in the catalytic properties and three-dimensional structures of acetylcholinesterases across various groups of insects and mammals can also provide opportunities for designing insecticides with enhanced selectivity t3db.casemanticscholar.org.
Table 1: Observed Toxicity Profile of this compound to Various Organism Groups
| Organism Type | Toxicity Level | Reference |
| Mammals | Moderate toxicity | herts.ac.uk |
| Birds | Relatively non-toxic | herts.ac.uk |
| Honeybees | Highly toxic | herts.ac.uk |
| Fish | Moderately toxic | herts.ac.uk |
| Aquatic Invertebrates | Moderately toxic | herts.ac.uk |
Metabolism and Biotransformation Studies
Alanycarb Metabolism in Biological Systems
This compound metabolism in soil, plants, and animals generally follows a shared pathway. nih.govfishersci.ca This consistent degradation route highlights the compound's predictable behavior across diverse biological matrices.
The initial and primary metabolic pathway for this compound involves the cleavage of its N-S bond. This critical step yields two main products: methomyl (B1676398), which is the active insecticidal component, and ethyl N-benzyl-β-alaninate. nih.govfishersci.capsu.edu This transformation mechanism underscores this compound's classification as a pro-insecticide.
Table 1: Primary Metabolic Transformation of this compound
| Parent Compound | Primary Metabolic Pathway | Major Products |
| This compound | N-S bond cleavage | Methomyl, Ethyl N-benzyl-β-alaninate nih.govfishersci.capsu.edu |
Following the initial N-S bond cleavage, methomyl undergoes further metabolic transformations. A key metabolite identified in this subsequent degradation is S-methyl-N-hydroxythioacetimidate. nih.govfishersci.ca Additionally, the initial cleavage product, ethyl N-benzyl-β-alaninate, can be further hydrolyzed to N-benzyl-β-alanine as a minor product. nih.govoup.com
Table 2: Key Metabolites of this compound and its Primary Degradation Products
| Metabolite Class | Compound Name | Source/Formation Pathway |
| Primary Cleavage Product | Ethyl N-benzyl-β-alaninate | N-S bond cleavage of this compound nih.govfishersci.capsu.edu |
| Methomyl Metabolite | S-methyl-N-hydroxythioacetimidate | Further metabolism of Methomyl nih.govfishersci.ca |
| Secondary Metabolite | N-benzyl-β-alanine | Hydrolysis of Ethyl N-benzyl-β-alaninate nih.gov |
The metabolic cascade of this compound and its metabolites ultimately leads to simpler, terminal degradation products. Methomyl, after being formed from this compound, is extensively metabolized to acetonitrile (B52724), acetic acid, and carbon dioxide. nih.govfishersci.ca These compounds represent the final stages of this compound's biotransformation, indicating its breakdown into fundamental organic and inorganic molecules.
Table 3: Terminal Degradation Products of this compound Metabolism
| Terminal Product | Precursor Metabolite |
| Acetonitrile | Methomyl nih.govfishersci.ca |
| Acetic Acid | Methomyl nih.govfishersci.ca |
| Carbon Dioxide | Methomyl nih.govfishersci.ca |
In Vitro Metabolism Methodologies
In vitro methodologies are widely employed to study the metabolism of xenobiotics, including carbamate (B1207046) pesticides, providing insights into enzymatic transformations and species-specific differences. While specific detailed research findings or data tables for this compound's in vitro metabolism using these exact methodologies were not extensively detailed in the provided search results, general applications for carbamate insecticides are well-established.
Hepatic microsomal systems are a common in vitro model used to investigate Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. evotec.com These systems contain membrane-bound drug-metabolizing enzymes and are valuable for determining intrinsic clearance and understanding interspecies differences in drug metabolism. evotec.com For carbamate insecticides, including this compound, microsomal CYP enzymes, other esterases, and nonspecific proteins are known to be involved in their metabolism. researchgate.net Studies on carbosulfan, another carbamate insecticide, have utilized hepatic microsomes from various mammalian species (e.g., human, rat, mouse, dog, rabbit, minipig, monkey) to identify and characterize phase I metabolites, such as those resulting from N-S bond cleavage. nih.gov The ease of preparation and adaptability to high-throughput screening make microsomes a cost-effective tool for rapid assessment of compound metabolism. evotec.com
Intact cell systems, such as hepatocytes, offer a more physiologically relevant model for metabolic profiling compared to subcellular fractions. Primary human hepatocytes are typically used for chemical metabolism studies, although challenges exist with extended exposures and donor variability. mdpi.com To address these limitations, human-induced pluripotent stem cell (iPSC)-derived hepatocytes (iHep) have been utilized in various in vitro models, including suspension cultures, 2D sandwich cultures, and microphysiological systems (e.g., OrganoPlate), to characterize the metabolism of pesticide mixtures. mdpi.com For instance, research on methomyl, a key metabolite of this compound, has investigated its metabolic effects on mouse liver, indicating its potential to disrupt hepatic xenobiotic and intermediary metabolism. researchgate.netnih.gov These cellular models allow for a more comprehensive understanding of metabolic pathways and their impact on cellular functions.
Species Differences in Metabolic Profiles
The metabolic pathways of this compound exhibit variations across different species, although a common degradation pathway consistent with methomyl has been observed in soil, plants, and animals. rsc.orgchemicalbook.com
In rats, studies involving radiolabeled this compound have provided insights into its disposition and metabolism. The majority of an orally administered dose of [14C-oxime]this compound was eliminated within 24 hours, with approximately 30% excreted in urine and 45% in expired air. rsc.org For [14C-phenyl]this compound, a significant portion (approximately 98%) was recovered in urine, with a minor fraction (2%) found in faeces. rsc.org Residual this compound equivalents detected in organs and tissues were low, specifically around 0.2% for [14C-phenyl]- and 12% for [14C-oxime]-Alanycarb. rsc.org
In insects, this compound undergoes metabolism to methomyl sulfoxide (B87167), which is identified as the active acetylcholinesterase (AChE) inhibitor. This biotransformation is facilitated by cytochrome P450 enzymes. General comparative metabolism studies on carbamate pesticides across various mammalian species (e.g., human, rat, mouse, dog, rabbit, minipig, monkey) have demonstrated that qualitative or quantitative differences in metabolite profiles can arise due to variations in metabolizing enzymes among species. nih.gov
Table 1: this compound Elimination in Rats (24 hours post-oral dosing)
| Radiolabelled this compound | Excretion Route | Percentage of Administered Dose (%) |
| [14C-oxime]this compound | Urine | ~30 |
| [14C-oxime]this compound | Expired air | ~45 |
| [14C-phenyl]this compound | Urine | ~98 |
| [14C-phenyl]this compound | Faeces | ~2 |
| [14C-phenyl]this compound | Organs/Tissues | ~0.2 |
| [14C-oxime]this compound | Organs/Tissues | ~12 |
Note: This table represents a summary of data from research findings and is intended for illustrative purposes.
Factors Influencing Metabolic Transformations
The metabolic transformations of this compound are influenced by enzymatic processes and, as a xenobiotic, potentially by nuclear receptor activation.
Enzymatic Regulation of this compound Metabolism
This compound functions as a pro-insecticide, meaning it undergoes chemical or biological transformation within organisms to yield the active substance, methomyl. rsc.orgchemicalbook.com The primary metabolic pathway for this compound involves the initial cleavage of its N-S bond. This crucial step results in the formation of methomyl and ethyl N-benzyl-β-alaninate. rsc.orgchemicalbook.com
Following its formation, methomyl undergoes further metabolic degradation. This subsequent pathway leads to the production of S-methyl-N-hydroxythioacetimidate, which is then extensively broken down into terminal products such as acetonitrile, acetic acid, and carbon dioxide. rsc.orgchemicalbook.com In insects, the conversion of this compound to methomyl sulfoxide, the active cholinesterase inhibitor, is mediated by cytochrome P450 (CYP) enzymes.
Generally, the metabolism of carbamate pesticides involves various xenobiotic-metabolizing enzymes, including those belonging to the hydrolase and oxidoreductase classes. Hydrolases are often involved in the initial step of carbamate degradation by cleaving ester or amide bonds. nih.gov Cytochrome P450 enzymes are also critical in the metabolism of pesticides, capable of metabolizing a wide range of compounds and exhibiting diverse isoform involvement for a single pesticide. nih.gov These enzymes are pivotal in determining the rate and extent of metabolic pathways and ultimately the clearance of the compound and its metabolites. nih.gov
Table 2: Key Metabolic Transformations of this compound and Associated Products
| Transformation Step | Reactant (Compound) | Product (Compound) | Enzymes/Mechanism (if specified) |
| Initial N-S bond cleavage | This compound | Methomyl | Biological/Chemical Transformation |
| This compound | Ethyl N-benzyl-β-alaninate | Biological/Chemical Transformation | |
| Further degradation of Methomyl | Methomyl | S-methyl-N-hydroxythioacetimidate | - |
| Extensive degradation of S-methyl-N-hydroxythioacetimidate | S-methyl-N-hydroxythioacetimidate | Acetonitrile | - |
| S-methyl-N-hydroxythioacetimidate | Acetic acid | - | |
| S-methyl-N-hydroxythioacetimidate | Carbon dioxide | - | |
| Metabolism in insects | This compound | Methomyl sulfoxide | Cytochrome P450 enzymes |
| N-Acetylation of N-benzyl-β-alanine | N-benzyl-β-alanine | N-acetyl-N-benzyl-β-alanine | - |
Note: This table represents a summary of data from research findings and is intended for illustrative purposes.
Impact of Nuclear Receptor Activation (e.g., PXR, CAR) on Metabolism
Nuclear receptors such as the Pregnane X Receptor (PXR, NR1I2) and the Constitutive Androstane Receptor (CAR, NR1I3) are recognized as crucial xenosensors. fishersci.cawikipedia.orgnih.gov Their primary function involves regulating the expression of Phase I and Phase II drug-metabolizing enzymes and transporters, thereby playing a significant role in the detoxification and elimination of foreign substances (xenobiotics). fishersci.cawikipedia.orgnih.govwmo.intnih.gov
CAR, for instance, regulates genes within the CYP2B, CYP2C, and CYP3A subfamilies, as well as sulfotransferases and glutathione-S-transferases. wmo.int Similarly, PXR is known to induce the expression of various CYP enzymes, conjugating enzymes, and ABC family transporters. nih.gov The activation of these receptors can lead to altered metabolic profiles and has been associated with drug-drug interactions and the deregulation of steroid homeostasis. uri.edu
While many pesticides, including other carbamates like benfuracarb (B1667993) and carbaryl, have been identified as activators of PXR and CAR in both human and rodent systems, specific studies detailing the direct impact of PXR or CAR activation on the metabolism of this compound itself are not extensively documented in the publicly available literature. researchgate.net However, given this compound's classification as a carbamate insecticide and its known metabolic pathways, it is plausible that its biotransformation is influenced by the broader regulatory mechanisms governed by these nuclear receptors, as they are central to xenobiotic metabolism.
Table 3: Nuclear Receptors and Their Role in Xenobiotic Metabolism
| Nuclear Receptor | Primary Role | Examples of Regulated Enzymes/Transporters | Relevance to Xenobiotic Metabolism |
| PXR (NR1I2) | Xenosensor, regulates Phase I/II enzymes & transporters | CYP enzymes, conjugating enzymes, ABC transporters | Detoxification, drug interactions |
| CAR (NR1I3) | Xenosensor, regulates Phase I/II enzymes & transporters | CYP2B, CYP2C, CYP3A subfamilies, sulfotransferases, glutathione-S-transferases | Detoxification, drug interactions |
Note: This table summarizes the general functions of PXR and CAR in xenobiotic metabolism and is intended for illustrative purposes.
Synthesis and Advanced Chemical Transformations
Synthetic Methodologies for Alanycarb
The production of this compound is a multi-step process, focusing on the construction of its core heterocyclic framework, followed by the precise formation of its distinctive oxime and thiocarbamate moieties.
The initial phase of this compound synthesis centers on establishing its heterocyclic core. This is achieved through methodologies analogous to those used for dibenzoxepin derivatives, primarily involving Friedel-Crafts acylation or acid-catalyzed cyclization reactions herts.ac.uk. For instance, the cyclization of phenoxymethyl (B101242) benzoic acids is a key step in forming the oxepin (B1234782) backbone herts.ac.uk. A notable example involves treating 2-(phenoxymethyl)benzoic acid with polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) to yield 6,11-dihydro-dibenz[b,e]oxepin-11-one herts.ac.uk. The use of SOCl₂ in dichloroethane is particularly effective as it generates acid chlorides in situ, thereby enhancing reaction efficiency and facilitating faster cyclization herts.ac.uk. Friedel-Crafts reactions, generally, are electrophilic aromatic substitution reactions that form carbon-carbon bonds, often involving the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst such as anhydrous aluminum chloride or ferric chloride nih.gov. Intramolecular variations of these reactions are also significant in constructing cyclic systems uni.lunih.gov.
Following the establishment of the core structure, the synthesis proceeds to incorporate the crucial oxime and thiocarbamate functional groups. The oxime formation is a critical step, introducing a nucleophilic amine group essential for the subsequent carbamate (B1207046) synthesis and ensuring the correct molecular geometry herts.ac.uk. This is typically accomplished by refluxing a ketone intermediate, such as 6,11-dihydro-dibenz[b,e]oxepin-11-one, with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in pyridine (B92270) herts.ac.uk. Pyridine serves a dual role as both a solvent and a base, neutralizing the hydrochloric acid generated during the reaction and promoting the formation of oximes with a predominance of the Z-configuration herts.ac.uk.
The final step involves the functionalization of the oxime intermediate with thiocarbamate groups herts.ac.uk. This is achieved through reactions with aryl isocyanates or thiophosgene (B130339) derivatives, which introduces the characteristic insecticidal thiocarbamate moiety into the molecule herts.ac.uk. Various strategies exist for thiocarbamate synthesis, including the thiocarboxylation of amines or alcohols using carbon monoxide and sulfur under mild conditions, or the reaction of thiols and amines with gaseous carbon dioxide nih.gov. Carbamoylimidazolium salts have also been demonstrated as effective carbamoylating reagents for thiols, yielding thiocarbamates nih.gov.
Chemical Reactivity and Transformation Analysis
This compound exhibits a range of chemical reactivities, undergoing diverse transformations under specific conditions. These reactions are crucial for understanding its environmental fate and its mechanism of action as a pro-insecticide.
This compound can be oxidized under various conditions, leading to the formation of distinct oxidation products herts.ac.uk. As a pro-insecticide, this compound is metabolized in insects to methomyl (B1676398) sulfoxide (B87167) through the action of cytochrome P450 enzymes herts.ac.uk. This metabolic activation pathway is essential for its insecticidal activity herts.ac.uk. The oxidative metabolism of related oxime carbamates, such as aldicarb (B1662136), also involves the formation of sulfones via sulfoxides fishersci.ptnih.gov. This suggests a common oxidative pathway for these compounds, where the sulfur atom is oxidized. Additionally, oximes themselves can undergo hydrolysis and/or oxidation to yield corresponding alcohols and carboxylic acids nih.gov.
This compound is susceptible to reduction reactions, which can alter its chemical properties by converting it into reduced forms herts.ac.uk. Studies on the differential pulse polarographic (DPP) reduction of this compound using a dropping mercury electrode (DME) have revealed a single distinct peak across a pH range of 1.0 to 6.0 uni.lu. This observation indicates that the imine group within the this compound structure is capable of undergoing reduction uni.lu. In general, reduction processes for xenobiotics in insects can include the reduction of nitro groups, azo groups, and aldehyde/ketone groups wikipedia.org.
This compound is capable of participating in substitution reactions, wherein one functional group is replaced by another, leading to the formation of novel compounds herts.ac.uk. This type of reactivity allows for the potential modification of its structure and the generation of new derivatives. In the context of oxime derivatives, substitution on the nitrogen atom can be achieved through rearrangements such as the Beckmann rearrangement, which is a well-known transformation of oximes into amides pic.int. This rearrangement can also be utilized for the synthesis of various heterocyclic compounds through N-alkyl nitrilium ion intermediates pic.int.
Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) investigations aim to establish a correlation between the chemical structure of compounds and their biological activity. This understanding is crucial for designing new compounds with enhanced properties. For carbamates, the carbamoyloximino moiety has been noted to contribute to improved pharmacological and pharmacokinetic characteristics. researchgate.net SAR studies commonly employ physicochemical parameters, such as hydrophobic, electronic, and steric properties, to quantify these relationships. nih.govnih.gov While the principles of SAR are broadly applied in the development of new chemical entities, including carbamate derivatives, specific detailed research findings or data tables pertaining solely to the design and synthesis of this compound analogues for SAR investigations are not extensively available in the provided search results.
Industrial Scale Synthesis and Purification Research
Industrial-scale synthesis of chemical compounds like this compound prioritizes cost efficiency and scalability to meet commercial demands. Chemical process development focuses on identifying the most efficient synthetic routes to produce large quantities of the target molecule. gd3services.com
The synthesis of this compound typically commences with the formation of its heterocyclic core, which can be achieved through reactions such as Friedel-Crafts acylation or acid-catalyzed cyclization. For instance, intermediate phenoxymethyl benzoic acids can undergo cyclization to form the oxepin backbone; an example involves treating 2-(phenoxymethyl)benzoic acid with polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) to yield 6,11-dihydro-dibenz[b,e]oxepin-11-one.
A subsequent critical step is oxime formation, where a ketone intermediate, such as 6,11-dihydro-dibenz[b,e]oxepin-11-one, is refluxed with hydroxylamine hydrochloride in pyridine. This reaction yields oximes, predominantly with a Z-configuration, with pyridine serving as both a solvent and a base to neutralize the hydrochloric acid generated. Finally, methylthio groups are introduced via nucleophilic substitution at the oxathiazine ring, often through the alkylation of a thiol group with dimethyl sulfate (B86663) under alkaline conditions.
Process optimization is essential for enhancing the efficiency and scalability of industrial production. nih.gov Advanced methodologies like Response Surface Methodology (RSM) can be employed to systematically vary and optimize key process parameters, leading to improved yields and efficiency. nih.gov The adoption of integrated continuous manufacturing (ICM) processes, in contrast to traditional batch processes, has demonstrated the potential for higher yields and reduced waste generation, as indicated by a lower E-factor (kilograms of waste per kilogram of product). continuuspharma.com
Solvent recovery systems are integral to industrial synthesis, significantly contributing to waste reduction and promoting environmental sustainability and economic benefits. lonza.com3v-tech.com Common solvents used in this compound synthesis, such as tetrahydrofuran (B95107) (THF) and dichloroethane, can be effectively recycled through techniques like fractional distillation.
To ensure the purity of the final this compound product and remove unreacted intermediates, advanced purification techniques are employed. One such method, adapted from pesticide residue analysis, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
The QuEChERS method typically involves an extraction step using acetonitrile (B52724) (ACN), followed by a partitioning step where salts such as magnesium sulfate (MgSO₄) and sodium acetate (B1210297) are added. fstjournal.com.br Further purification can be achieved through dispersive solid phase extraction (dSPE), utilizing adsorbents like primary secondary amine (PSA) to remove acidic impurities. Other sorbent mixtures, including C18 and graphitized carbon black (GCB) in combination with anhydrous MgSO₄ and PSA, can also be used in dSPE for comprehensive cleanup of extracts. lcms.cz
Environmental Fate and Transport Dynamics
Degradation and Dissipation Processes in Environmental Compartments
The breakdown and removal of Alanycarb from the environment are governed by a combination of chemical, photochemical, and biological processes. While the general principles of these processes are well-understood for the carbamate (B1207046) class of pesticides, specific pathways and rates for this compound have not been sufficiently documented.
Hydrolytic Degradation Kinetics and Products in Aqueous Systems (pH-dependent)
Hydrolysis is a key chemical degradation pathway for many carbamate pesticides, often influenced by the pH of the surrounding water. nih.govmissouri.edu For carbamates in general, the rate of hydrolysis can increase under alkaline conditions. missouri.educhemrxiv.org However, no specific studies detailing the pH-dependent hydrolytic degradation kinetics or identifying the resulting degradation products for this compound could be located. Data on half-lives at different pH values, crucial for predicting its stability in various aquatic environments, remains unpublished.
Photodegradation Pathways
Sunlight can play a role in the degradation of pesticides present on soil surfaces or in surface waters. nih.gov This process, known as photodegradation, can lead to the formation of various transformation products. mdpi.comnih.gov For this compound, there is no available information describing its specific photodegradation pathways, the products formed upon exposure to sunlight, or the rate of this degradation process.
Microbial Degradation Mechanisms in Soil and Water
The breakdown of pesticides by microorganisms is a critical process determining their persistence in soil and water. nih.govnih.gov Bacteria and fungi can use pesticides as a source of carbon and nitrogen, breaking them down into simpler, often less toxic, compounds. researchgate.netnih.gov While this is a known degradation route for many carbamates, ucanr.eduepa.gov the specific microbial mechanisms, the microorganisms involved, and the metabolic pathways for this compound degradation have not been identified in the reviewed literature.
Persistence and Mobility in Environmental Matrices
The persistence of a pesticide refers to the length of time it remains in the environment, while its mobility describes its potential to move through soil and into water systems.
Soil Persistence and Half-life Studies
General assessments indicate that this compound is not persistent in soil systems. herts.ac.uk Persistence is often quantified by a soil half-life (DT50), which is the time it takes for 50% of the applied amount to dissipate. Despite the general statement of non-persistence, specific half-life values from laboratory or field studies for this compound are not available in accessible databases. pesticideinfo.org Factors such as soil type, organic matter content, temperature, and moisture, which significantly influence pesticide half-life, have not been studied in relation to this compound dissipation. researchgate.net
Aqueous Persistence and Transport in Water Systems
In contrast to its behavior in soil, it has been suggested that this compound may be more persistent in water. herts.ac.uk This indicates that degradation processes like hydrolysis and microbial breakdown may be slower in aquatic environments. nih.govresearchgate.net However, without specific data on its degradation rates in water (see 5.1.1), its precise persistence and potential for transport in rivers, lakes, and groundwater cannot be quantitatively determined.
The following table summarizes the status of available data for this compound's environmental fate.
| Section | Topic | Data Availability |
| 5.1.1 | Hydrolytic Degradation Kinetics (pH-dependent) | Not Available |
| 5.1.2 | Photodegradation Pathways | Not Available |
| 5.1.3 | Microbial Degradation Mechanisms | Not Available |
| 5.2.1 | Soil Persistence and Half-life | General statement of non-persistence; no quantitative data available. |
| 5.2.2 | Aqueous Persistence and Transport | General statement of potential persistence; no quantitative data available. |
Volatilization and Atmospheric Transport
This compound is described as a relatively volatile compound herts.ac.uk. Volatilization is a significant process that governs the dissipation of many pesticides from soil and plant surfaces into the atmosphere, with potential losses reaching as high as 90% of the applied dose for some substances usda.govresearchgate.net. This process can lead to the atmospheric transport of pesticides over varying distances from the target area usda.gov.
Most pesticides are classified as semivolatile organic compounds (SVOCs) that enter the atmosphere not only through spray drift during application but also via volatilization from soil and vegetation surfaces afterwards nih.gov. Environmental conditions such as temperature and soil moisture are key parameters influencing the rate of volatilization researchgate.net. Once in the atmosphere, pesticides can be transported over long distances. Evidence suggests that many currently used pesticides, previously thought to degrade quickly in the atmosphere, are prone to long-range atmospheric transport (LRAT) and can be found in remote areas like the Arctic and high mountains, far from their points of application nih.gov. This continental-scale dispersal indicates that the atmospheric persistence and transport of some modern pesticides may be underestimated nih.gov. While specific studies on the long-range transport of this compound are not detailed in the available literature, its relative volatility suggests a potential for atmospheric movement after application herts.ac.uk.
Adsorption and Desorption Dynamics
The movement and retention of pesticides in soil are largely controlled by adsorption and desorption processes researchgate.netnih.gov. These interactions determine the pesticide's availability for degradation, uptake by organisms, and potential for transport into water systems researchgate.net. Carbamate pesticides, the class to which this compound belongs, are subject to these soil interactions.
Studies on other carbamates, such as benfuracarb (B1667993) and aldicarb (B1662136), provide insight into the likely behavior of this compound. Research on benfuracarb in mollisols (soils with high organic carbon content) showed strong sorption with poor reversibility, indicating that the compound binds tightly to soil particles and is not easily released back into the soil solution nih.gov. Similarly, the adsorption of aldicarb was found to be higher in clay soil compared to sandy soil, a finding consistent with the respective organic matter content of the soils aensiweb.com. The strength of adsorption directly impacts a pesticide's mobility; stronger binding reduces the likelihood of movement within the soil profile aensiweb.com.
Table 1: Adsorption and Desorption Characteristics of Carbamate Pesticides in Different Soil Types
| Carbamate Pesticide | Soil Type | Key Finding | Implication for Mobility | Reference |
|---|---|---|---|---|
| Benfuracarb | Mollisols (Silt Loam, Loam) | Strong sorption and poor reversibility (desorption). | Low | nih.gov |
| Aldicarb | Clay Soil | Higher degree of adsorption compared to sandy soil. | Low | aensiweb.com |
| Aldicarb | Sandy Soil | Lower degree of adsorption. | High | aensiweb.com |
Soil organic matter (SOM) is a primary factor governing the adsorption of organic pesticides researchgate.netaensiweb.com. For many pesticides, a positive correlation exists between the organic carbon content of the soil and the extent of adsorption nih.gov. Organic matter provides a large surface area and numerous binding sites for pesticide molecules shimadzu.eu.
Research on the carbamate insecticide aldicarb demonstrated that its adsorption was directly related to the organic matter content of the tested soils, with clay soil (higher OM) showing greater adsorption than calcareous or sandy soils aensiweb.com. The addition of organic amendments to soil, such as compost or manure, can significantly increase its capacity for pesticide sorption aensiweb.com. This suggests that this compound's tendency to adsorb to soil particles will be significantly higher in soils rich in organic matter. This strong binding to SOM reduces the concentration of the pesticide in the soil water, thereby limiting its mobility and bioavailability researchgate.net.
Soil pH can influence the adsorption of ionizable pesticides by affecting their chemical form (ionic or neutral) and the surface charge of soil particles nih.gov. For acidic pesticides, adsorption tends to be negatively correlated with soil pH, while the behavior of basic pesticides can be more complex nih.gov.
Microbial activity is fundamental to the degradation of pesticides in soil. Soil microorganisms utilize pesticides as a source of carbon, breaking them down into simpler molecules researchgate.netiaea.org. The rate of this biodegradation can be influenced by factors such as soil pH, moisture, and temperature, which affect microbial populations and their enzymatic activity mdpi.com. Studies on neonicotinoids and other pesticides have shown that their application can alter soil microbial communities and inhibit certain enzymatic activities crucial for nutrient cycling nih.govmdpi.com. For instance, the degradation of the carbamate insecticide carbofuran (B1668357) in soil is accompanied by an increase in the concentration of microorganisms as the pesticide is broken down researchgate.net. Therefore, the persistence of this compound in the soil environment is expected to be influenced by the health and activity of the soil microbial community, which is in turn affected by soil pH.
Potential for Leaching and Runoff into Aquatic Ecosystems
The potential for a pesticide to contaminate water resources is linked to its mobility in soil, which is determined by its persistence and its tendency to adsorb to soil particles tamu.edu. Pesticides can enter aquatic ecosystems through surface runoff, where rainfall or irrigation water carries them across the land surface into nearby streams, rivers, and lakes, or through leaching, where they percolate through the soil profile into groundwater tamu.eduresearchgate.netmdpi.com.
This compound is not expected to be persistent in soil systems herts.ac.uk. However, its moderate aqueous solubility suggests some potential for movement with water herts.ac.uk. The extent of leaching and runoff is inversely related to the pesticide's adsorption in soil. As discussed, carbamates can exhibit strong sorption in soils with high organic matter, which would limit their potential for leaching nih.gov. A study on benfuracarb concluded that due to its strong sorption and partial desorption, the possibility of it contaminating groundwater via leaching was low nih.gov. Conversely, in sandy soils with low organic matter, the potential for mobility would be higher aensiweb.com. Runoff remains a significant pathway, especially during rainfall events following application, which can transport even strongly adsorbed pesticides attached to eroded soil particles into surface waters tamu.edumdpi.com. The contamination of aquatic ecosystems by pesticide runoff poses a significant threat to non-target organisms beyondpesticides.org.
Bioaccumulation Potential in Environmental Systems
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure, leading to a concentration in the organism that is greater than in the surrounding environment nih.gov. For this compound, there is a "slight concern regarding possible bioaccumulation" herts.ac.uk.
Formation and Fate of Transformation Products in the Environment
Pesticides in the environment are subject to degradation processes, including microbial breakdown, hydrolysis, and photolysis, which often result in the formation of new compounds known as transformation products (TPs) or metabolites researchgate.netfrontiersin.org. These TPs can have different chemical properties and toxicity compared to the parent compound theguardian.com. In many cases, TPs are more stable and more mobile than the parent pesticide, leading to their frequent detection in groundwater and rivers frontiersin.org.
Table 2: Known Transformation Products of this compound
| Parent Compound | Transformation Product | Formation Pathway | Significance | Reference |
|---|---|---|---|---|
| This compound | Methomyl (B1676398) | Cleavage of the N-S bond. | Active insecticidal component. | |
| This compound | Ethyl N-benzyl-β-alaninate | Cleavage of the N-S bond. | Metabolite. | |
| This compound | Methomyl oxime | Environmental transformation. | Known environmental degradate. | metorri.com |
Insecticide Resistance Mechanisms and Evolutionary Dynamics
Characterization of Resistance Mechanisms to Alanycarb
Resistance to carbamate (B1207046) insecticides, including this compound, is generally categorized into four main types: target-site resistance, metabolic resistance, cuticular resistance, and behavioral resistance. ucanr.edunih.gov Often, multiple mechanisms can be present within a single resistant insect population. irac-online.orgyoutube.com
This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the central nervous system in insects. nih.govherts.ac.uk Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve impulses, paralysis, and eventual death of the insect. nih.gov
Target-site resistance occurs when genetic mutations alter the structure of the AChE enzyme, specifically at the binding site for carbamates. irac-online.orgnih.gov These modifications reduce the sensitivity of the enzyme to the insecticide, allowing it to function even in the presence of the toxicant. A well-documented mutation conferring resistance to carbamates is the Glycine-to-Serine substitution at position 119 (G119S) in the ace-1 gene. nih.gov This single amino acid change is sufficient to provide significant levels of resistance in various insect species. Other mutations in the ace-1 gene, such as A201S and F290V, have also been associated with resistance to carbamates and organophosphates in pests like Spodoptera frugiperda. mdpi.com
Table 1: Examples of Acetylcholinesterase (AChE) Mutations Conferring Resistance to Carbamates
| Mutation | Amino Acid Change | Affected Insect Species (Examples) | Reference |
| G119S | Glycine → Serine | Anopheles gambiae | nih.gov |
| A201S | Alanine → Serine | Spodoptera frugiperda | mdpi.com |
| F290V | Phenylalanine → Valine | Spodoptera frugiperda | mdpi.com |
Metabolic resistance is one of the most common mechanisms and involves the enhanced ability of the insect to detoxify the insecticide before it can reach its target site. minia.edu.eg This is typically achieved through the increased activity of specific detoxification enzymes. The major enzyme families involved in this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).
For carbamates, cytochrome P450s are particularly important. nih.govnih.gov These enzymes can metabolize the insecticide into less toxic, water-soluble compounds that can be easily excreted. minia.edu.eg Resistance occurs when the genes encoding these P450 enzymes are overexpressed, leading to a higher concentration of the detoxifying enzymes within the insect. mdpi.com For instance, the overexpression of specific P450 genes, such as CYP6P3 and CYP6M2 in Anopheles gambiae, has been linked to resistance against both pyrethroids and carbamates. researchgate.net This enhanced metabolism prevents a lethal dose of the insecticide from reaching the nervous system.
Table 2: Cytochrome P450 Genes Implicated in Metabolic Resistance to Carbamates
| Gene | Insect Species | Notes | Reference |
| CYP6Z1 | Anopheles funestus | Associated with cross-resistance to pyrethroids and carbamates. | mdpi.com |
| CYP6P3 | Anopheles gambiae | Overexpression linked to pyrethroid and carbamate resistance. | researchgate.net |
| CYP6M2 | Anopheles gambiae | Known to metabolize pyrethroids and is implicated in carbamate resistance. | researchgate.net |
The insect cuticle serves as the primary barrier that a contact insecticide must penetrate to reach its target. infravec2.eu Cuticular resistance, also known as penetration resistance, involves modifications to this outer layer that slow down the absorption of the insecticide. minia.edu.eginfravec2.eu These changes can include an increase in the thickness of the cuticle or alterations in its chemical composition, such as the quantity and profile of cuticular hydrocarbons. infravec2.euconicet.gov.ar By reducing the rate of insecticide uptake, the insect has more time to employ other detoxification mechanisms, such as metabolic resistance, to break down the toxin. minia.edu.eg While often a secondary mechanism, cuticular resistance can significantly enhance the effects of other resistance mechanisms. minia.edu.eg Studies in various insect species have shown a correlation between a thicker cuticle and increased resistance to different classes of insecticides. infravec2.euresearchgate.net
Behavioral resistance is an adaptation where insects evolve behaviors that help them avoid contact with an insecticide. minia.edu.egnih.gov This can manifest as irritation by the chemical, causing the insect to leave a treated surface before absorbing a lethal dose, or as repellent action, where the insect avoids treated areas altogether. minia.edu.eg For example, insects might stop feeding on a treated plant or move to unsprayed parts of the crop canopy. minia.edu.eg This avoidance mechanism has been documented for several insecticide classes, including organochlorines, organophosphates, carbamates, and pyrethroids. minia.edu.eg By minimizing exposure, insects can survive in an environment where an insecticide has been applied, even if they are physiologically susceptible. escholarship.org
Genetic Basis of Resistance
The physiological mechanisms of resistance are underpinned by specific genetic changes within the insect population. These genetic adaptations are selected for under the pressure of repeated insecticide applications.
Gene amplification is a key genetic mechanism, particularly for metabolic resistance. nih.gov It involves an increase in the number of copies of a specific gene within the insect's genome. researchgate.net When genes encoding detoxification enzymes like cytochrome P450s or esterases are amplified, it leads to a higher level of transcription and, consequently, an overproduction of the corresponding enzyme. researchgate.netnih.gov This increased quantity of detoxifying enzymes enhances the insect's capacity to metabolize the insecticide, often resulting in high levels of resistance. researchgate.net The overexpression of P450 genes known to confer pyrethroid resistance, such as Cyp9K1, Cyp6P3, and Cyp6M2, has been identified in resistant mosquito populations and is a clear example of this phenomenon. researchgate.net This mechanism allows for a rapid evolutionary response to insecticide pressure.
Point Mutations in Target Proteins
The primary mechanism for target-site resistance to this compound and other carbamate insecticides involves genetic mutations in the protein they are designed to attack. ahdb.org.uk
Target-site resistance in the case of carbamates like this compound is most commonly associated with point mutations in the ace-1 gene, which codes for the acetylcholinesterase (AChE) enzyme researchgate.netnih.gov. These mutations alter the structure of the AChE enzyme, reducing its sensitivity to inhibition by carbamates. researchgate.net This modification allows the enzyme to continue its essential function of breaking down the neurotransmitter acetylcholine, even in the presence of the insecticide, thereby conferring resistance to the insect. ahdb.org.ukresearchgate.net
Several specific amino acid substitutions in the AChE enzyme have been identified that confer resistance to carbamates and organophosphates. For example, mutations like G119S and F290V are well-documented in various pest species and reduce the binding affinity between the enzyme and the insecticide. researchgate.netnih.gov The presence of these mutations means that a higher concentration of the insecticide is required to achieve the same level of enzyme inhibition, rendering the standard application rates ineffective. researchgate.net This form of resistance is a classic example of evolution driven by strong selective pressure from chemical pesticides.
Cross-Resistance Patterns to Other Carbamates and Insecticide Classes
Insects that have developed resistance to this compound through target-site mutations often exhibit cross-resistance to other insecticides. This phenomenon occurs when the mechanism that confers resistance to one insecticide also provides protection against other, often chemically related, compounds.
Due to the shared mode of action, which is the inhibition of acetylcholinesterase, insects with a modified AChE enzyme resistant to this compound are typically also resistant to other N-methyl carbamate insecticides. nih.gov Furthermore, this target-site resistance mechanism can extend to organophosphate insecticides, as they also target the same AChE enzyme. ahdb.org.ukmdpi.comresearchgate.net
Cross-resistance is not limited to insecticides with the same mode of action. In some cases, selection with one type of insecticide can lead to resistance to another, seemingly unrelated class. For instance, studies have shown that selection with organophosphates can induce high cross-resistance to pyrethroids. nih.gov This is often due to the selection of enhanced metabolic detoxification mechanisms, such as the increased activity of enzymes like cytochrome P450s, esterases, or glutathione S-transferases, which can break down insecticides from different chemical classes. nih.govmdpi.com Therefore, a population of insects resistant to this compound could potentially show resistance to certain pyrethroids if metabolic detoxification is the underlying resistance mechanism. nih.gov
Methodologies for Resistance Detection and Monitoring
Monitoring the development and spread of insecticide resistance is essential for effective pest management. entomoljournal.com Various methodologies are employed to detect and quantify resistance to insecticides like this compound in pest populations.
Bioassays are a fundamental tool for detecting and measuring insecticide resistance. nih.govyoutube.com These laboratory-based tests involve exposing a population of insects to a range of insecticide concentrations to determine the dose-response relationship. The most common metric derived from these studies is the LC50, or the lethal concentration required to kill 50% of the test population. pakjas.com.pk
To quantify the level of resistance, the LC50 of a field-collected population is compared to the LC50 of a known susceptible laboratory strain. entomoljournal.com The resulting value is known as the Resistance Ratio (RR), calculated as follows:
RR = LC50 of Field Population / LC50 of Susceptible Population entomoljournal.compakjas.com.pk
The magnitude of the RR value is used to classify the level of resistance, as shown in the table below. entomoljournal.compakjas.com.pk
| Resistance Ratio (RR) | Level of Resistance |
| < 2 | Susceptibility / No Resistance |
| 2 - 10 | Tolerance to Low Resistance |
| 11 - 30 | Moderate Resistance |
| 31 - 100 | High Resistance |
| > 100 | Very High Resistance |
This table illustrates the general scale used to classify resistance levels based on Resistance Ratio values. entomoljournal.compakjas.com.pk
For example, studies on Spodoptera litura have demonstrated varying resistance ratios to different insecticides, including carbamates, organophosphates, and pyrethroids, highlighting the importance of continuous monitoring. researchgate.net
While bioassays measure the phenotypic expression of resistance, molecular and genetic assays can detect the specific genes and mutations responsible for it. nih.gov These methods are highly sensitive and can identify resistance alleles even at low frequencies, providing an early warning of developing resistance. nih.gov
For target-site resistance to carbamates like this compound, molecular diagnostics focus on identifying point mutations in the ace-1 gene. nih.gov Techniques such as Polymerase Chain Reaction (PCR), allele-specific PCR (AS-PCR), PCR-Restriction Fragment Length Polymorphism (PCR-RFLP), and sequencing are commonly used. mdpi.com More advanced methods like TaqMan quantitative PCR genotyping assays use fluorescent probes to detect specific alleles, allowing for rapid and high-throughput screening of individual insects or populations. researchgate.net These molecular tools are invaluable for tracking the spread of resistance genes and informing management decisions. mdpi.comresearchgate.net
Evolutionary Selection Pressure and Population Dynamics of Resistance
The development of insecticide resistance is a clear example of evolution by natural selection. entomoljournal.comnih.gov When an insecticide like this compound is applied, it acts as a powerful selective agent. clemson.edu Within a large insect population, there is natural genetic variation, and a small number of individuals may possess pre-existing genes (alleles) that confer some degree of resistance. nih.govclemson.edu
These resistant individuals are more likely to survive the insecticide application and reproduce, passing the resistance alleles on to their offspring. clemson.eduirac-online.org Conversely, susceptible individuals are killed off and removed from the gene pool. With each subsequent application of the same insecticide, this selection pressure is repeated. clemson.edu Over several generations, the frequency of the resistance alleles in the population increases, eventually leading to a population dominated by resistant individuals and subsequent failure of the insecticide to control the pest. irac-online.org
The rate at which resistance evolves is influenced by several factors, including:
Selection Pressure : The intensity and frequency of insecticide use directly impact the speed of resistance development. clemson.edunih.govresearchgate.net
Pest Biology : Insects with multiple generations per year and high reproductive rates can develop resistance more quickly. clemson.edu
Genetics of Resistance : The nature of the resistance allele (e.g., dominant or recessive) influences how quickly it spreads through a population. clemson.edu
Strategies for Resistance Management and Circumvention
The goal of Insecticide Resistance Management (IRM) is to prevent, delay, or reverse the evolution of resistance to maintain the effectiveness of insecticides. croplife.org.auirac-online.org A key principle of IRM is to reduce the selection pressure for resistance to any single insecticide type. croplife.org.au
Effective strategies for managing resistance to carbamates like this compound include:
Rotation of Insecticides : This is a cornerstone of IRM and involves alternating between insecticides with different Modes of Action (MoA). clemson.educroplife.org.augov.on.ca By rotating this compound (a Group 1A insecticide) with products from different MoA groups (e.g., pyrethroids - Group 3A, or neonicotinoids - Group 4A), the selection pressure on any single resistance mechanism is reduced. ahdb.org.uk
Use of Mixtures : Applying a tank-mix of two or more insecticides with different MoAs can be effective, as it is less likely that an individual insect will be resistant to both compounds simultaneously. researchgate.netnih.gov
Monitoring : Regular monitoring of pest populations for signs of resistance using the bioassay and molecular methods described above is crucial for early detection and for making informed decisions about which control tactics to use. entomoljournal.comirac-online.org
By implementing these strategies, the useful lifespan of valuable insecticides like this compound can be extended. irac-online.org
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Alanycarb Analysis
Chromatographic techniques are widely employed for the separation, identification, and quantification of this compound due to their high selectivity and sensitivity. These methods are often coupled with sophisticated detection systems to enhance analytical performance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of this compound, particularly for identifying multiple pesticide residues within a short analysis time. This technique offers high sensitivity and specificity, making it suitable for complex sample matrices uni.lu. LC-MS/MS methods have been established through collaborative validation efforts for detecting this compound, among other pesticides uni.lu. It is utilized as an analytical reference standard for determining this compound in samples such as vegetables and fruit juices nih.govherts.ac.ukmetabolomicsworkbench.org. Modern LC-MS/MS systems, often employing high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry, are capable of quantifying hundreds of pesticides in a single analysis with excellent linearity (R² values typically greater than 0.9990) and low limits of quantification (LLOQs), frequently below 100 ppt (B1677978) for many compounds mitoproteome.org. The technique is particularly advantageous for polar, less volatile, and thermally labile pesticides like carbamates, which are challenging for gas chromatography.
Gas Chromatography (GC) is another suitable technique for the analysis of this compound nih.gov. While LC-MS/MS is often the primary choice for multi-residue pesticide analysis, GC can serve as a valuable complementary or cross-validation method, particularly to resolve matrix interference issues uni.lu. GC separates volatile compounds based on their interaction with a stationary phase and a mobile gas phase, followed by detection and quantification using various detectors. Historically, GC detection for pesticides has involved halogen-selective detectors (e.g., electron capture detector, ECD) and phosphorus- or nitrogen-selective detectors (e.g., nitrogen phosphorus detector, NPD, or flame photometric detector, FPD). However, for thermally labile or non-volatile compounds, GC may present limitations.
Fast Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry (LC-TOFMS) is specifically employed for the determination of this compound, notably in olive oil samples nih.govherts.ac.ukmetabolomicsworkbench.org. This technique offers significant advantages, including high resolution and accurate mass information, which are crucial for the speciation and quantification of analytes. LC-TOFMS provides an increased linear dynamic range compared to traditional detection methods and allows for rapid analysis, often with minimal sample preparation. The ability to perform continuous exact mass measurements and polarity switching further enhances its utility for comprehensive analysis.
Electrochemical Methods
Electrochemical methods offer alternative approaches for the detection and quantification of this compound, providing sensitivity and cost-effectiveness.
Differential Pulse Polarography (DPP) has been developed and validated for the detection of this compound. This method is capable of detecting this compound concentrations as low as 0.33 µg/mL uni.lu. A study involving the differential pulse polarographic reduction of this compound on a dropping mercury electrode (DME) demonstrated a linear relationship between the peak current and this compound concentration in the range of 1.10 to 9.76 µg/mL. The method was successfully applied to determine this compound in spiked dam water and orange juice samples, showing high accuracy and precision.
Table 1: Differential Pulse Polarography (DPP) Performance for this compound
| Parameter | Value | Sample Matrix | Reference |
| Detection Limit (LOD) | 0.33 µg/mL | Water, Juice | uni.lu |
| Linear Range | 1.10 – 9.76 µg/mL | Aqueous solutions | |
| Recovery (Dam Water) | 96.3% | Spiked Dam Water | uni.lu |
| Recovery (Orange Juice) | 99.0% | Spiked Orange Juice | uni.lu |
| Relative Standard Deviation (Dam Water) | 5.2% | Spiked Dam Water | |
| Relative Standard Deviation (Orange Juice) | 1.3% | Spiked Orange Juice |
The optimization of electrochemical parameters is critical for the performance of DPP methods. For this compound, a single differential pulse peak was observed over a pH range of 1.0 to 6.0. The pH dependency of the peak potential exhibited a linear segment with a slope of 65.2 mV at 20°C. For analytical purposes, running the DPP method at pH 6.0 resulted in a peak at –503.4 mV, where the linear relationship between peak current and this compound concentration was established.
Method Validation and Performance Characteristics
Method validation for this compound analysis typically involves assessing key performance characteristics such as accuracy, precision, limits of detection and quantification, and linearity. These parameters are critical for confirming the method's ability to provide reliable results.
Accuracy and Precision Assessment (e.g., Recovery Rates, Relative Standard Deviations)
Accuracy, often expressed through recovery rates, and precision, indicated by relative standard deviations (RSDs), are fundamental to method validation. Studies have demonstrated high accuracy and precision for this compound analysis across various matrices and methods.
For instance, a differential pulse polarographic (DPP) method applied to spiked dam water and orange juice samples showed recovery rates of 96.3% and 99.0%, respectively, with corresponding relative standard deviations of 5.2% and 1.3% for a 12.0 µg mL⁻¹ this compound spike researchgate.net. Another simplified HPLC-UV method for agricultural products reported recoveries exceeding 70% at the 0.1 ppm level for most agricultural products, excluding brown rice researchgate.net.
In multi-residue pesticide analysis using UPLC-MS/MS, this compound showed recoveries ranging from 76% to 106% in bivalve mollusks (oyster and scallop meat), with accuracy (precision) values between 3.5% and 13.6% fstjournal.com.br. For LC-MS/MS methods, mean recoveries for this compound in various food matrices (e.g., tomato, orange juice, spinach, wheat flour) were generally between 70% and 120%, with RSDs ≤20%, aligning with SANTE/11945/2015 guidelines lcms.cz. However, slightly lower recoveries for this compound in spinach have been noted due to potential degradation in this matrix lcms.cz.
Table 1: Representative Accuracy and Precision Data for this compound Analysis
| Method | Matrix | Spike Level | Recovery (%) | RSD (%) | Reference |
| DPP | Dam Water | 12.0 µg mL⁻¹ | 96.3 | 5.2 | researchgate.net |
| DPP | Orange Juice | 12.0 µg mL⁻¹ | 99.0 | 1.3 | researchgate.net |
| HPLC-UV | Agricultural Products (general) | 0.1 ppm | >70 | Not specified | researchgate.net |
| UPLC-MS/MS | Oyster/Scallop Meat | 0.01-0.02 mg kg⁻¹ | 76-106 | 3.5-13.6 | fstjournal.com.br |
| LC-MS/MS | Tomato, Orange Juice, Wheat Flour | 0.01-0.02 mg kg⁻¹ | 70-120 | ≤20 | lcms.cz |
| LC-MS/MS | Spinach | 0.01-0.02 mg kg⁻¹ | Slightly lower | ≤20 | lcms.cz |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) define the lowest concentrations of this compound that can be reliably detected and quantified, respectively. These values vary depending on the analytical technique and matrix.
For the DPP method, the LOD was reported as 0.33 µg mL⁻¹ (or 1.48 x 10⁻⁷ mol L⁻¹) and the LOQ as 4.93 x 10⁻⁷ mol L⁻¹ in certain applications researchgate.net. The simplified HPLC-UV method achieved a detection limit of 0.01 ppm in agricultural product samples researchgate.net. In UPLC-MS/MS, LOD and LOQ values for this compound were determined as 2 ng/mL and 6 ng/mL, or 0.2 ng/g and 0.6 ng/g of sample, respectively, based on signal-to-noise ratios fstjournal.com.br. For LC-MS/MS analysis in environmental water, this compound showed an LOD of 0.2 ng/mL (ppb) and an LOQ of 0.5 ng/mL (ppb) amazonaws.com. Collaborative validation studies using QuEChERS with LC-MS/MS reported average LODs of less than 20 ng/mL for most compounds, with many below 10 ng/mL researchgate.net.
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Method | Matrix | LOD | LOQ | Reference |
| DPP | General | 0.33 µg mL⁻¹ (0.13 µg mL⁻¹) | Not specified | researchgate.net |
| DPP | General | 1.48 x 10⁻⁷ mol L⁻¹ | 4.93 x 10⁻⁷ mol L⁻¹ | researchgate.net |
| HPLC-UV | Agricultural Products | 0.01 ppm | Not specified | researchgate.net |
| UPLC-MS/MS | General | 2 ng/mL (0.2 ng/g) | 6 ng/mL (0.6 ng/g) | fstjournal.com.br |
| LC-MS/MS | Environmental Water | 0.2 ng/mL (ppb) | 0.5 ng/mL (ppb) | amazonaws.com |
| LC-MS/MS (QuEChERS) | Various (e.g., oranges, carrots, spinach) | <20 ng/mL (many <10 ng/mL) | Not specified | researchgate.net |
| LC-MS/MS (SFC) | Food Matrixes | 0.5-1 ppb | Not specified | hpst.cz |
Linearity and Calibration Range
Linearity refers to the proportional relationship between the analytical signal and the analyte concentration over a defined range. This is typically assessed by the correlation coefficient (R²) of the calibration curve.
For the DPP method, the relationship between peak current and this compound concentration was linear in the range of 1.10 to 9.76 µg mL⁻¹ researchgate.net. In UPLC-MS/MS methods, calibration curves for pesticides, including this compound, typically provide R² values greater than 0.95, indicating good linearity fstjournal.com.br. Another study using LC-MS/MS for multi-pesticide analysis, where this compound was included, reported calibration linearity with R² values better than 0.999 hpst.cz. Calibration curves for this compound have also been established in the range of 1 to 400 ng/mL using LC-MS/MS systems shimadzu.com.
Table 3: Representative Linearity and Calibration Range Data for this compound
| Method | Calibration Range | Correlation Coefficient (R²) | Reference |
| DPP | 1.10 to 9.76 µg mL⁻¹ | Not specified | researchgate.net |
| UPLC-MS/MS | Not specified (within tested range) | >0.95 | fstjournal.com.br |
| LC-MS/MS | 1 to 400 ng/mL | Not specified (good linearity) | shimadzu.com |
| LC-MS/MS (SFC) | LOQ up to 100 ppb | >0.999 | hpst.cz |
Sample Preparation Methodologies
Effective sample preparation is crucial for isolating this compound from complex matrices and minimizing interferences, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements.
QuEChERS-based Purification and Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction and purification of this compound and other pesticide residues from various food and environmental matrices fstjournal.com.brresearchgate.nethpst.cz. This method typically involves two main steps: extraction and cleanup.
The extraction step often utilizes acetonitrile (B52724) (ACN) as the solvent due to its effectiveness in extracting a broad range of pesticides and its ability to produce cleaner crude extracts by minimizing co-extraction of matrix interferences like sugars, lipids, and proteins hpst.cz. After extraction, a salt-induced partitioning step is performed, commonly involving the addition of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl) to separate the acetonitrile layer from the aqueous phase fstjournal.com.brhpst.cz.
The subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), employs various sorbents to remove remaining matrix interferences. Primary secondary amine (PSA) is frequently used to remove acidic impurities fstjournal.com.brhpst.cz. Other sorbents like C18 (for non-polar interferences) and graphitized carbon black (GCB, for pigments) may also be incorporated, depending on the matrix complexity lcms.cz. For example, in black pepper analysis, a dSPE mixture of MgSO₄, PSA, C18, and GCB has been used lcms.cz.
QuEChERS protocols can be adapted, such as using buffered salts (e.g., acetate or citrate (B86180) buffering) to maintain pH stability during extraction, which is important for pH-sensitive pesticides hpst.czhpst.cz.
Extraction from Diverse Matrices (e.g., Water, Soil, Plant Samples)
Extraction methods for this compound are tailored to the specific matrix to ensure efficient recovery and clean extracts.
Water Samples: For water samples, methods such as differential pulse polarography (DPP) have been applied directly to spiked dam water samples researchgate.net. LC-MS/MS methods for environmental water samples often involve a modified QuEChERS extraction amazonaws.com.
Soil Samples: While the provided search results did not explicitly detail this compound extraction from soil, general pesticide extraction from soil often involves solvent extraction followed by cleanup steps, considering soil properties like organic matter content and pH that influence pesticide binding and degradation nih.govresearchgate.net.
Plant Samples (Agricultural Products):
Fruits and Vegetables: A simplified HPLC-UV method involved homogenizing agricultural products, extracting with acetone, partitioning with 10% sodium chloride solution and ethyl acetate, evaporating the ethyl acetate layer, dissolving the residue in n-hexane, and cleaning up on a Bond Elute® extraction cartridge PSA before LC analysis researchgate.net.
Various Food Matrices (including fruits, vegetables, bivalve mollusks, brown rice flour, celery): QuEChERS-based methods are extensively used. This involves initial extraction with acetonitrile, followed by salting out with MgSO₄ and NaCl or sodium acetate, and dSPE cleanup with sorbents like PSA fstjournal.com.brlcms.czresearchgate.nethpst.czrestek.com. For complex matrices like brown rice flour and celery, QuEChERS slim pouches are utilized for extraction prior to LC-MS/MS analysis restek.comrestek.com.
Interference Studies from Co-contaminants
Analytical methods for this compound must account for potential interference from co-contaminants present in complex sample matrices. Contamination can lead to significant errors, including false positive or false negative results, or a reduction in method sensitivity. pic.int
Mitigation StrategiesTo mitigate interference, several strategies are employed:
Reagent Blanks: All glassware, reagents, organic solvents, and water should be meticulously checked for possible interfering contaminants by analyzing reagent blanks before use. pic.int
Alternative Detectors: If a contaminant does not interfere with the residue determination, its presence might be acceptable; otherwise, employing alternative detectors can help circumvent the problem. pic.int
Facility Separation: To prevent cross-contamination, it is essential to maintain completely separate laboratory facilities for residue analysis and formulation analyses. pic.int
Internal Standards: The use of isotopically labeled internal standards (IL-IS) with mass spectrometry is a highly effective approach to address matrix effects and ensure accurate quantification. This is contingent on the IL-IS being largely free of the native analyte to avoid interference with quantification. t3db.ca
Matrix Effects Assessment: Collaborative validation studies for QuEChERS-based methods have shown that different food matrices can cause varying degrees of net suppressing effects on analytical signals, with citrus matrices exhibiting a more pronounced effect. herts.ac.uk Understanding these matrix effects is critical for accurate quantification.
Quality Control and Assurance in Analytical Research
Quality control (QC) and quality assurance (QA) are integral to ensuring the reliability, accuracy, and precision of analytical research involving this compound. These measures encompass method validation, ongoing monitoring, and adherence to standardized protocols.
Method Validation ParametersRigorous validation of analytical methods for this compound involves assessing several key parameters:
Recovery Rates: Recovery studies are performed by spiking blank samples with known concentrations of this compound. For the DPP method, recoveries of 96.3% in dam water and 99.0% in orange juice were achieved. wikipedia.orgmims.com QuEChERS-based methods generally aim for recoveries between 70% and 120% with relative standard deviations (RSD) below 20%, a standard met for over 400 pesticides including this compound. umweltprobenbank.de
Precision: Precision, encompassing intra-day and inter-day variability, is assessed through replicate analyses. The DPP method demonstrated low relative standard deviations (5.2% for dam water, 1.3% for orange juice), indicating high precision. mims.com
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentrations that can be reliably detected and quantified, respectively. For the DPP method, the detection limit for this compound was 0.33 µg/mL. wikipedia.orgmims.com For LC-MS/MS multi-residue methods, LLOQs are typically below 100 ppt for many pesticides. wikipedia.org In studies of pesticide residues in leafy vegetables, LOD and LOQ were reported as 3 µg/kg and 10 µg/kg, respectively, for 65 pesticides. herts.ac.uk
Linearity: The linearity of the analytical response across a relevant concentration range is crucial. LC-MS/MS methods show excellent linearity with R² values exceeding 0.9990. wikipedia.org
Table 1: Representative Analytical Performance Data for this compound Detection
| Analytical Method | Sample Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) | Linear Range | Citation |
| DPP | Dam Water | 0.33 µg/mL | Not specified | 96.3 | 5.2% | 1.10 - 9.76 µg/mL | wikipedia.orgmims.com |
| DPP | Orange Juice | 0.33 µg/mL | Not specified | 99.0 | 1.3% | 1.10 - 9.76 µg/mL | wikipedia.orgmims.com |
| LC-MS/MS | Various Food | Typically < 100 ppt | Typically < 100 ppt | 70-120% | < 20% | Excellent (R² > 0.9990) | wikipedia.orgumweltprobenbank.de |
Quality Control ProceduresBeyond initial method validation, continuous quality control procedures are essential to maintain the integrity of analytical results:
Standardized Protocols: Documenting analytical protocols in line with standardized guidelines for pesticide residue analysis is vital for reproducibility. This includes specifying sample storage conditions, such as -20°C for long-term stability. wikipedia.org
Reagent and Consumable Checks: Regular checks of all glassware, reagents, organic solvents, and water for potential contaminants using reagent blanks are mandatory. pic.int To ensure data comparability over extended experimental periods, it is recommended to use identical manufacturers for purchasing pesticide standards, reagents, and consumables. herts.ac.uk
Internal Quality Control Samples: The use of internal quality control samples, typically spiked samples at different concentrations, helps monitor method performance during routine analysis. herts.ac.uknih.gov
Laboratory Accreditation: Adherence to international standards such as ISO/IEC 17025:2017, through regular audits, confirms the technical competence and reliability of pesticide residue laboratories. umweltprobenbank.de
Cross-Validation: Cross-validation with alternative techniques, such as Gas Chromatography (GC), can be employed to resolve matrix interference issues and further confirm results. wikipedia.org
Ecotoxicological Research and Ecological Impact Assessment Methodologies
Studies on Non-Target Organisms
Research into Alanycarb's effects on non-target organisms typically focuses on species that are environmentally exposed to the compound, such as aquatic life and beneficial insects.
Aquatic Organisms (e.g., Fish, Invertebrates)
This compound is classified as moderately toxic to both fish and aquatic invertebrates. Studies have provided specific toxicity data for representative aquatic species. For instance, the 48-hour median lethal concentration (LC50) for carp (B13450389) is reported as 1.1 mg/L pan-europe.info. For the aquatic invertebrate Daphnia, the 48-hour effective concentration (EC50) is 0.05 mg/L pan-europe.infoxerces.org. The compound is considered hazardous to aquatic environments, classified under both acute and chronic categories .
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism Type | Species | Endpoint | Value | Duration | Source |
| Fish | Carp | LC50 | 1.1 mg/L | 48 hours | pan-europe.info |
| Invertebrate | Daphnia | EC50 | 0.05 mg/L | 48 hours | pan-europe.infoxerces.org |
Beneficial Insects (e.g., Honeybees, other pollinators)
This compound poses a significant risk to beneficial insects, particularly honeybees, due to its high toxicity herts.ac.uk. Acute toxicity data for the honeybee, Apis mellifera, indicate an oral median lethal dose (LD50) of 0.80 µg per bee msu.edugoogleapis.com. This high toxicity necessitates careful application in agricultural settings .
Table 2: Acute Toxicity of this compound to Honeybees
| Organism Type | Species | Endpoint | Value | Route | Source |
| Beneficial Insect | Apis mellifera | LD50 | 0.80 µ g/bee | Oral | msu.edugoogleapis.com |
Non-Target Terrestrial Arthropods
Beyond honeybees, this compound's impact on other non-target terrestrial arthropods has been investigated, particularly concerning their behavior. Studies on the parasitoid wasp Cotesia vestalis have shown that this compound has an intermediate inhibitory effect on their foraging behavior, specifically affecting flight response and host-searching capabilities mdpi.comresearchgate.netmdpi.combeyondpesticides.org. When plants infested with host larvae were treated with this compound, the wasps did not consistently discriminate between these treated plants and control plants, suggesting an interference with their natural host-finding mechanisms mdpi.comresearchgate.net. While this compound is effective against pest populations, field studies suggest it can be integrated into Integrated Pest Management (IPM) strategies without significant adverse effects on beneficial insect populations when used judiciously .
Ecological Impact Studies
Ecological impact studies assess the broader consequences of this compound's presence in the environment, including its influence on population dynamics and the behavior of non-target species.
Influence on Population Dynamics and Community Structure
This compound exhibits moderate persistence in water but tends to degrade quickly in soil environments herts.ac.uk. Despite its low potential for bioaccumulation, its persistence in water systems raises concerns about long-term ecological effects . Pesticides, in general, can lead to disruptions in ecosystems, including modifications of diversity or community organization and the disruption of food webs, potentially causing trophic cascades. Given this compound's classification as hazardous to aquatic environments, its presence in water systems could contribute to such ecological imbalances, although specific studies detailing this compound's direct, measured influence on the population dynamics or community structure of broad non-target organism groups are not extensively documented in the provided literature.
Behavioral Effects on Non-Target Species (e.g., Foraging Behavior)
As detailed in Section 8.1.3, this compound has been shown to affect the foraging behavior of beneficial insects. Research on Cotesia vestalis, a parasitoid wasp, demonstrated that this compound had an intermediate inhibitory effect on their flight response and host-searching behavior mdpi.comresearchgate.netmdpi.combeyondpesticides.org. This interference with crucial behaviors like foraging can have indirect impacts on pest control services provided by these beneficial arthropods, even if direct mortality is not the primary outcome.
Environmental Monitoring Methodologies
Effective environmental monitoring of this compound is crucial to understanding its distribution and potential impacts. This involves employing sophisticated analytical techniques for its detection in various environmental compartments and assessing its residue levels.
Detection of this compound in Water Bodies (e.g., due to runoff)
This compound can enter water bodies, particularly through runoff from agricultural fields, especially following intensive rainfall or irrigation after its application wur.nlnih.govagr.hr. The movement of pesticides into water is influenced by factors such as pesticide properties, climate, soil characteristics, and geology agr.hr.
Several analytical methods have been developed for the sensitive detection of this compound and its residues in water samples. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a recommended method due to its high sensitivity and specificity for quantifying this compound in environmental samples sciex.com. Validation of such methods involves assessing recovery rates, precision (intra-day and inter-day variability), and determining limits of detection (LOD) and quantification (LOQ) . Cross-validation with gas chromatography (GC) can also be employed to mitigate matrix interference issues .
Studies have utilized techniques like Differential Pulse Polarography (DPP) for detecting this compound concentrations as low as 0.33 µg/mL in water samples . To ensure reproducibility in studies concerning this compound degradation under varying climatic conditions, researchers standardize climate parameters using environmental chambers, document calibration certificates, and share detailed protocols . Capturing episodic peak pesticide concentrations, which often occur during runoff events, is critical for accurate exposure assessment in water bodies. This can be achieved through automatic continuous water sampling or event-triggered water sampling, although these methods can be resource-intensive wur.nl.
Assessment of Residue Levels in Environmental Samples
The assessment of this compound residue levels extends beyond water to various environmental matrices, including soil, plants, fruits, and vegetables researchgate.netresearchgate.net. Advanced analytical techniques are employed to quantify these residues with high accuracy and sensitivity.
LC-MS/MS is widely used for validating final products and achieving very low detection limits for residual impurities, as low as 0.001 µg/mL . For agricultural products, extraction methods often involve acetone, followed by partitioning and liquid chromatography with absorbance measurement, typically at 230 nm. Recovery rates exceeding 70% and detection limits of 0.01 ppm have been reported for this compound in various agricultural samples researchgate.net. For soil and plant samples, limits of quantification have been validated at 0.06 µg kg⁻¹ and 0.3 µg kg⁻¹, respectively researchgate.net.
High-resolution accurate mass (HRAM) mass spectrometric technology, such as the SCIEX X500R QTOF system, allows for both routine targeted quantitation and comprehensive screening of pesticide residues in environmental and food samples. This approach offers significant advantages in sensitivity and selectivity, providing a high degree of confidence in analyte identification and minimizing false positive detections sciex.com. The environmental behavior of pesticides, including their persistence and mobility, is influenced by factors such as soil type, texture, organic matter content, and meteorological conditions, which in turn affect the lingering of residues in the environment researchgate.net.
Identification of Research Gaps in Ecotoxicology
Despite advancements in monitoring and assessment, significant research gaps remain in fully understanding the ecotoxicological implications of this compound, particularly regarding its long-term and subtle effects on non-target organisms and broader ecosystems.
Chronic Effects on Non-Target Organisms
This compound is known to be moderately toxic to fish and aquatic invertebrates and highly toxic to honeybees, while being relatively non-toxic to birds herts.ac.uk. However, much of the existing ecotoxicological data often focuses on acute toxicity, leaving a gap in the understanding of chronic effects.
Pesticides, including carbamates like this compound, can lead to adverse effects on non-target organisms, potentially reducing populations of beneficial species up.krakow.pl. The assessment of chronic exposure and its impact on the long-term health and reproductive success of these organisms is less comprehensively studied. For instance, concerns regarding the impact of similar carbamate (B1207046) pesticides, such as aldicarb (B1662136), on non-target organisms like small birds and earthworms, have led to regulatory actions due to insufficient safety demonstrations pic.int. This highlights a broader need for more extensive research into the chronic effects of this compound on a wider range of non-target species, including soil organisms, pollinators beyond honeybees, and various aquatic biota, to fully ascertain its ecological footprint.
Long-term Ecological Consequences
This compound demonstrates moderate persistence in water but degrades rapidly in soil herts.ac.uk. Its persistence in aquatic systems, however, raises concerns about potential long-term ecological effects . The field of ecotoxicology aims to understand and predict the effects of chemical stressors on populations, communities, and entire ecosystems nih.govresearchgate.net. However, integrating ecotoxicology into stress ecology presents significant challenges, particularly in predicting complex, long-term ecological consequences nih.gov.
The interconnectedness within freshwater communities implies that direct toxic effects on one group of organisms can trigger a cascade of indirect effects throughout the ecosystem wur.nl. Research is needed to explore how changes in species interactions, potentially exacerbated by factors like climate change, influence the sensitivity of various species to toxicants and ultimately affect community-level responses nih.gov. The sheer complexity of community ecotoxicology, coupled with the multifaceted impacts of environmental stressors, means that a comprehensive understanding of long-term ecological consequences across diverse species and ecosystems remains an ongoing research frontier nih.gov. There is a continuous need for robust pesticide impact monitoring and assessment programs to counteract environmental degradation, especially in agricultural regions globally gre.ac.uk.
Advanced Research Trajectories and Future Perspectives
Computational Chemistry and Modeling Approaches
Computational chemistry and modeling approaches are instrumental in elucidating the molecular interactions of Alanycarb and predicting its environmental behavior.
Molecular docking is a computational method widely employed in medicinal chemistry and drug discovery to predict the binding poses and energies of ligands with target proteins thegoodscentscompany.comthegoodscentscompany.comnih.gov. This technique is crucial for screening extensive compound libraries, prioritizing potential lead compounds, and optimizing their structures to enhance binding affinity thegoodscentscompany.comnih.gov. It provides valuable insights into the molecular mechanisms governing ligand-protein interactions, aiding in the rational design of novel therapeutic agents nih.gov.
This compound functions as a pro-insecticide, requiring metabolic activation to exert its toxic effects primarily by inhibiting acetylcholinesterase (AChE) in the nervous system of pests wikipedia.org. While specific molecular docking studies focusing on this compound to identify novel inhibitors of AChE are not explicitly detailed in the current literature, the principles of molecular docking are directly applicable to understanding this compound's interaction with AChE. Such computational studies would be vital for elucidating the precise binding sites and conserved pockets within the enzyme, which could then inform the design of new compounds with improved inhibitory profiles or reduced off-target effects thegoodscentscompany.comnih.gov. This approach could lead to the development of next-generation insecticides that interact more effectively with AChE, potentially overcoming resistance mechanisms observed with existing compounds.
Predictive modeling plays a critical role in assessing the environmental fate and transformation of pesticides like this compound. Environmental fate models are utilized to estimate the dynamic formation and subsequent transport of pesticides and their transformation products (TPs) from agricultural fields into adjacent water bodies fishersci.caiiab.me. These models are typically parameterized using specific environmental fate and transport data, including the persistence of the pesticide (e.g., half-lives in soil and water) and its soil mobility herts.ac.uk. Furthermore, physical-chemical properties such as solubility and vapor pressure are considered to complete aquatic modeling assessments herts.ac.uk.
For this compound, existing research indicates that it tends not to persist in soil systems but may show persistence in water wikipedia.org. Its relatively larger molecular structure, characterized by a C17 backbone, is noted to enhance its environmental persistence when compared to smaller carbamates like Methomyl (B1676398) wikipedia.org. Studies have already employed methods such as differential pulse polarography (DPP) to monitor this compound levels in local water bodies resulting from agricultural runoff, highlighting the importance of continuous monitoring of pesticide residues to safeguard aquatic ecosystems wikipedia.org. The integration of Quantitative Structure-Property Relationship (QSPR) models, which predict characteristics of transformation products, with TP pathway prediction models and environmental fate models, is suggested for a largely automated and comprehensive assessment of a pesticide's parent compound and all its transformation products for regulatory purposes fishersci.caiiab.me. This holistic modeling approach would be invaluable for this compound, providing a more detailed understanding of its long-term environmental behavior and potential for transformation under various conditions.
Exploration of Novel Application Methodologies and Formulations
Research into novel application methodologies and formulations aims to optimize this compound's delivery and minimize its environmental footprint.
This compound is actively incorporated into Integrated Pest Management (IPM) systems, which represent an environmentally sensitive and comprehensive approach to pest control wikipedia.orgmade-in-china.comnih.gov. IPM strategies involve a combination of methods, including cultural practices, biological control, genetic pest control, and judicious application of chemical pesticides, with the overarching goal of managing pest populations below economically damaging levels while minimizing risks to the environment and public health nih.govnih.gov. Key components of IPM include preventing pest problems, monitoring pest populations, accurate identification, and making timely decisions based on action thresholds made-in-china.comnih.gov.
This compound's systemic application in crops such as cotton, citrus, and sugarcane allows for effective pest management while aiming to minimize impact on non-target species when used judiciously within IPM frameworks wikipedia.org. Field studies have demonstrated this compound's broad-spectrum efficacy, achieving 90–95% pest mortality at application rates of 200–400 g/ha wikipedia.org. This efficacy is comparable to that of Thiodicarb (B1682804), but with the added benefit of lower phytotoxicity wikipedia.org. Furthermore, this compound exhibits delayed activation, which contributes to its effectiveness against resistant pests and potentially reduces the likelihood of resistance development compared to directly acting carbamates like Methomyl wikipedia.org. These characteristics underscore this compound's value as a component within sustainable IPM strategies.
Table 1: this compound Efficacy in Field Studies
| Pest Mortality (%) | Application Rate (g/ha) | Comparative Compound | Phytotoxicity (this compound vs. Thiodicarb) |
| 90–95% wikipedia.org | 200–400 wikipedia.org | Thiodicarb wikipedia.org | Lower for this compound wikipedia.org |
The development of targeted delivery systems is a significant area of research aimed at optimizing the efficacy of pesticides while simultaneously minimizing their environmental dispersal and impact. Innovations such as nanopesticides and nanoformulations offer enhanced precision, reduced dosages, and decreased environmental contamination by improving the delivery, stability, and bioavailability of active ingredients herts.ac.ukherts.ac.ukherts.ac.ukherts.ac.uk. Techniques like nanoencapsulation, which involves enclosing the active pesticide ingredient within nanocarriers such as liposomes or polymeric nanoparticles, are being explored to achieve controlled release herts.ac.ukherts.ac.uk.
These advanced formulations are designed to allow for regular, precise, long-lasting, and targeted delivery, thereby reducing environmental contamination and exposure to human and non-target organisms herts.ac.uk. While specific research on this compound's incorporation into such targeted delivery systems is not explicitly detailed in the provided information, the benefits of these methodologies are highly relevant to this compound's application. Given this compound's environmental persistence in water wikipedia.org and its agricultural use wikipedia.org, the adoption of targeted delivery systems could significantly enhance its efficiency, reduce the quantity of active ingredient required, and further mitigate its environmental footprint, aligning with principles of sustainable agriculture herts.ac.ukherts.ac.uk.
Comparative Studies with Other Carbamate (B1207046) Insecticides for Broader Understanding
Comparative studies are crucial for understanding this compound's unique characteristics within the broader class of carbamate insecticides. This compound is a prominent member of this class, sharing functional similarities with compounds such as Methomyl, Thiodicarb, Ethiofencarb, and Aldicarb (B1662136) wikipedia.org. A key distinguishing feature is that this compound, like Thiodicarb, is a pro-insecticide that requires enzymatic conversion (e.g., to sulfoxide (B87167) or sulfone metabolites) to become active, whereas Methomyl and Aldicarb act directly wikipedia.org. This delayed activation mechanism in this compound can contribute to its broad-spectrum efficacy against resistant pests and potentially reduce the likelihood of resistance development wikipedia.org.
Structurally, this compound possesses a larger molecular framework (C17 backbone) compared to smaller carbamates like Methomyl, a characteristic that may contribute to its enhanced environmental persistence wikipedia.org. Research has monitored the resistance status of Helicoverpa armigera populations to several carbamates, including this compound, Carbaryl, Methomyl, and Thiodicarb made-in-china.com. These studies revealed a broad cross-resistance among Carbaryl, this compound, and Methomyl, suggesting common resistance mechanisms. However, a notably low level of resistance was observed for Thiodicarb, indicating differential resistance profiles within the carbamate class made-in-china.com. This lack of strong cross-resistance between Thiodicarb and other carbamates like this compound and Methomyl is considered encouraging for developing effective insecticide resistance management strategies made-in-china.com.
Further comparative research on other carbamate insecticides, such as Carbofuran (B1668357), Bendiocarb, and Aldicarb, has explored aspects like enhanced degradation in soil, where microbial adaptation can lead to rapid breakdown of these compounds fishersci.pt. Additionally, studies have investigated the interactions of various carbamate pesticides, including Aminocarb, Carbofuran, Chlorpropham, and Propamocarb, with drug transporters wikiwand.com. While this compound and Furathiocarb were predicted to inhibit P-glycoprotein (P-gp) with a low probability, these comparative analyses contribute to a broader understanding of the diverse behaviors and interactions of carbamate compounds in biological systems and the environment wikiwand.com.
Table 2: Comparative Properties of this compound and Other Carbamate Insecticides
| Compound | PubChem CID | Pro-insecticide | Molecular Structure Complexity | Environmental Persistence (relative to Methomyl) | Cross-Resistance (with Carbaryl/Methomyl in H. armigera) |
| This compound | 9576091 | Yes wikipedia.org | Larger (C17 backbone) wikipedia.org | Enhanced wikipedia.org | Broad cross-resistance made-in-china.com |
| Methomyl | 5353758 | No wikipedia.org | Smaller wikipedia.org | Less persistent wikipedia.org | Broad cross-resistance made-in-china.com |
| Thiodicarb | 6386307 | Yes wikipedia.org | - | - | Very low resistance made-in-china.com |
| Aldicarb | 9570071 | No wikipedia.org | - | - | - |
Addressing Knowledge Gaps in Environmental Fate and Metabolic Pathways
Despite existing knowledge regarding this compound's properties, significant gaps remain in fully understanding its environmental fate and metabolic pathways, necessitating further advanced research. This compound is characterized by moderate aqueous solubility and relative volatility herts.ac.uk. While it generally exhibits low persistence in soil systems, its persistence in water can be more pronounced, raising concerns about potential contamination herts.ac.uk. There is also a slight concern regarding its potential for bioaccumulation herts.ac.uk.
A key area requiring further investigation pertains to the precise degradation pathways and persistence of this compound and its transformation products in diverse environmental matrices. Current research highlights that carbamates, including this compound, undergo enzymatic hydrolysis primarily in the liver, with degradation products subsequently excreted nih.gov. In insects, this compound is metabolized to methomyl sulfoxide, an active AChE inhibitor, through the action of cytochrome P450 enzymes; this pro-insecticide mechanism contributes to reduced mammalian toxicity . However, the full spectrum of metabolic transformations across various organisms and environmental compartments is not completely elucidated.
Broader challenges in pesticide research, which are also applicable to this compound, include the documented variations between model-derived data and actual field-incurred data concerning pesticide persistence mdpi.com. This discrepancy underscores the need for more robust field studies under varied climatic conditions to accurately assess environmental fate mdpi.com. Furthermore, the role of degradation products (DPs), particularly those derived from stereoisomers of pesticides, often remains underexplored researchgate.net. Evidence suggests that these DPs can sometimes exhibit greater persistence and toxicity than their parent compounds, highlighting a crucial knowledge gap researchgate.net. The impact of soil amendments, such as biochar, on the kinetics of chiral pesticide breakdown also represents an important area for future research researchgate.net.
Development of Bioremediation Strategies for this compound Contamination
The development of effective bioremediation strategies for this compound contamination is an active area of research, leveraging biological processes to mitigate environmental risks. Microbial degradation has emerged as a promising approach for reducing the environmental impact of pesticides wseas.com. Microorganisms, including various species of bacteria, fungi, and archaea, possess unique enzymatic capabilities that enable them to break down and detoxify a wide array of pesticide compounds wseas.comnih.gov. This process involves the enzymatic transformation of pesticides into less toxic or non-toxic substances, and in some cases, these compounds can even serve as carbon and energy sources for microbial communities wseas.com.
For carbamates like this compound, the initial step in microbial degradation often involves the hydrolysis of the carbamate ester or amide linkage nih.gov. Aerobic degradation pathways typically rely on oxygen-dependent enzymes such as monooxygenases, dioxygenases, and hydrolases to facilitate the breakdown of pesticides into smaller fragments wseas.com. Hydrolases, specifically, catalyze the cleavage of chemical bonds through the addition of water molecules, targeting functional groups like ester, amide, or glycosidic bonds within the pesticide molecule wseas.com.
Bioremediation offers a cost-effective solution, particularly for addressing large areas affected by diffuse, low-level contamination or for managing recalcitrant compounds sustainability-directory.com. Advances in bioremediation include the integration of nanotechnology, leading to "nano-bioremediation." This approach, which combines nanoparticles with biological agents like fungi, has shown increased remediation rates frontiersin.orgnih.gov. Another technique, the immobilization of microorganisms (e.g., through biofilm formation on various materials), can significantly enhance the efficacy of bioremediation while simultaneously reducing operational costs. This is achieved by enabling multiple uses of biocatalysts and providing a stable environment for the microbes frontiersin.orgnih.gov. Furthermore, co-metabolism by microbial communities has proven effective for the bioremediation of pesticides present at low concentrations in the environment frontiersin.org.
Phytoremediation, which utilizes plants to absorb and detoxify compounds from soil and water, represents an efficient, cost-effective, and eco-friendly strategy nih.gov. Research into plant-microbe interactions within the rhizosphere—the soil zone around plant roots—is leading to the development of more effective phytoremediation strategies sustainability-directory.com. Despite these advancements, challenges remain, particularly in fully understanding the biological pathways involved in degrading persistent compounds, which are often complex and slow sustainability-directory.com. Continued research is essential for developing and optimizing effective bioremediation strategies for this compound and other pesticides, particularly through the synergistic application of ecological microbiology and nanotechnology frontiersin.orgnih.gov.
Q & A
Q. How can researchers ensure reproducibility in this compound degradation studies under varying climatic conditions?
- Methodological Answer : Standardize climate parameters (e.g., 25°C, 60% humidity) using environmental chambers and document calibration certificates. Share protocols via repositories like Protocols.io and include step-by-step videos for critical steps (e.g., sample extraction). Collaborate with independent labs for multi-location validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
